molecular formula C21H21N3O2 B2723113 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide CAS No. 1798411-87-6

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide

Cat. No.: B2723113
CAS No.: 1798411-87-6
M. Wt: 347.418
InChI Key: BRFBZSPZLKKYIE-OUKQBFOZSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide is a fascinating chemical compound with diverse applications in scientific research. It exhibits exceptional properties that can revolutionize various fields including pharmaceuticals, materials science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production efficiently. The use of high-throughput screening methods can also aid in identifying the most effective synthetic routes and conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism by which N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the application, but often involve key signaling cascades and regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
  • N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)phenylacetamide

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide stands out due to its unique structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(13-12-16-7-2-1-3-8-16)22-15-17-9-6-14-24(17)21-23-18-10-4-5-11-19(18)26-21/h1-5,7-8,10-13,17H,6,9,14-15H2,(H,22,25)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFBZSPZLKKYIE-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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